Bioconjugation with hydrophobic linkers (SMCC) often requires DMSO/DMF, causing protein aggregation and denaturation. Mal-amido-PEG2-NHS ester dissolves in aqueous buffer, eliminating organic solvents. • Optimal 17.6 Å spacer prevents steric hindrance in ADCs; PEG2 hydrophilicity ensures high monomeric yield. • Compared to Sulfo-SMCC, avoids anti-linker immune response; tighter than PEG4 linkers. • Suitable for non-cleavable ADC synthesis and reproducible FRET distances. Regular stock, ambient/blue ice shipping.
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide group, separated by a hydrophilic diethylene glycol (PEG2) spacer. With a molecular weight of 425.39 g/mol and a precise spacer length of 17.6 Å, it is widely utilized in the synthesis of antibody-drug conjugates (ADCs), protein-peptide crosslinking, and targeted drug delivery systems. The inclusion of the PEG2 moiety fundamentally alters the physical properties of the linker compared to traditional aliphatic crosslinkers, significantly enhancing aqueous solubility and reducing the propensity for protein aggregation during bioconjugation workflows [1].
Substituting Mal-PEG2-NHS ester with traditional non-PEGylated linkers like SMCC introduces severe processability risks. SMCC is highly hydrophobic and requires organic co-solvents (DMSO/DMF) for dissolution, which can denature sensitive antibodies and trigger irreversible protein aggregation. While Sulfo-SMCC is water-soluble, its solubility drops in high-salt buffers, and its cyclohexane ring can elicit unwanted anti-linker immune responses. Conversely, substituting with longer PEG linkers (e.g., Mal-PEG4-NHS) increases the spacer length beyond 24 Å, which can compromise the structural compactness of ADCs and introduce excessive flexibility. Mal-PEG2-NHS provides the exact 17.6 Å spatial separation required to prevent steric hindrance while maintaining conjugate stability and high monomeric yield without the need for organic solvents [1].
The physical distance between conjugated molecules is critical for maintaining the structural integrity of ADCs. Mal-PEG2-NHS ester provides a precise spacer length of 17.6 Å. In contrast, the traditional SMCC linker offers a much shorter 8.3 Å spacer, which often leads to steric hindrance and reduced conjugation efficiency for bulky payloads. On the other end, Mal-PEG4-NHS extends the spacer to approximately 24.6 Å, which can introduce excessive flexibility and compromise the compactness of the resulting bioconjugate.
| Evidence Dimension | Spacer Length |
| Target Compound Data | 17.6 Å (Mal-PEG2-NHS) |
| Comparator Or Baseline | 8.3 Å (SMCC) and ~24.6 Å (Mal-PEG4-NHS) |
| Quantified Difference | 9.3 Å longer than SMCC; ~7 Å shorter than PEG4 |
| Conditions | Fully extended molecular conformation |
Selecting the exact 17.6 Å spacer ensures optimal payload attachment without the steric clash of short linkers or the excessive flexibility of longer PEG chains.
Traditional crosslinkers like SMCC are highly hydrophobic and require dissolution in organic solvents such as DMSO or DMF, which must then be diluted into the aqueous reaction buffer (often up to 10% v/v). This solvent requirement can cause partial denaturation of sensitive proteins. The diethylene glycol (PEG2) spacer in Mal-PEG2-NHS ester introduces significant hydrophilicity, allowing the reagent to be directly dissolved in aqueous buffers or requiring vastly reduced solvent volumes, thereby preserving the native conformation of the target antibody[1].
| Evidence Dimension | Organic solvent requirement for dissolution |
| Target Compound Data | Highly water-soluble; minimal/no organic co-solvent required |
| Comparator Or Baseline | SMCC (Requires DMSO/DMF dissolution, up to 10% final concentration in aqueous buffer) |
| Quantified Difference | Elimination or drastic reduction of organic co-solvent dependency |
| Conditions | Standard bioconjugation in physiological buffers (pH 7.2-7.5) |
Eliminating DMSO/DMF from the conjugation workflow prevents protein denaturation, improving the final yield and reproducibility of the bioconjugate.
The hydrophobic cyclohexane ring of SMCC frequently promotes non-specific hydrophobic interactions between conjugated proteins, leading to aggregation and a reduction in the monomeric yield of the final product. The PEG2 spacer in Mal-amido-PEG2-NHS ester provides a hydrophilic shield around the conjugation site. This hydrophilic character significantly reduces the hydrodynamic radius expansion associated with aggregation, ensuring a higher percentage of the desired monomeric conjugate and reducing the need for extensive downstream purification [1].
| Evidence Dimension | Propensity for conjugate aggregation |
| Target Compound Data | Hydrophilic PEG2 spacer prevents hydrophobic clustering |
| Comparator Or Baseline | SMCC (Hydrophobic cyclohexane ring promotes aggregation) |
| Quantified Difference | Significant improvement in monomeric bioconjugate yield |
| Conditions | Antibody-protein or antibody-drug conjugation workflows |
Higher monomeric yields directly translate to lower manufacturing costs and reduced reliance on complex size-exclusion chromatography during purification.
Mal-PEG2-NHS ester is the optimal choice for synthesizing non-cleavable ADCs where a tight, 17.6 Å spatial separation is required to maintain antibody compactness while preventing steric hindrance between the payload and the antibody surface. Its hydrophilicity prevents the aggregation often seen with hydrophobic linkers like SMCC[1].
In Förster Resonance Energy Transfer (FRET) assays, the distance between the donor and acceptor fluorophores must be precisely controlled. The rigid 17.6 Å length of the PEG2 spacer provides a reliable, intermediate distance that is superior to the overly short SMCC or the highly flexible PEG4 linkers, ensuring reproducible energy transfer calculations [1].
For bioconjugation workflows involving enzymes or antibodies that rapidly denature in the presence of DMSO or DMF, Mal-PEG2-NHS ester is the preferred heterobifunctional crosslinker. Its high aqueous solubility eliminates the need for organic co-solvents, preserving enzymatic activity and target binding affinity [1].